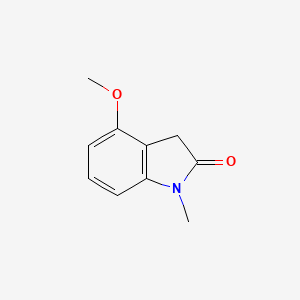
4-Methoxy-1-methylindolin-2-one
Cat. No. B1317746
Key on ui cas rn:
7699-21-0
M. Wt: 177.2 g/mol
InChI Key: QRGVWBMIQHILSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08778972B2
Procedure details


To a solution of potassium bromide (3986 mg, 33.5 mmol) in water (26.5 ml) was added bromine (0.863 ml, 16.75 mmol). A separate flask containing 4-methoxy-1-methyl-1H-indole (900 mg, 5.58 mmol) was charged with t-butanol (20.00 ml) and water (20.0 ml). To this flask was added 22.5 mL of bromine solution dropwise. The mixture was permitted to stir for approximately 30 minutes and then was neutralized with saturated aqueous sodium bicarbonate and quenched with saturated aqueous sodium thiosulfate. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was dissolved in 50 mL EtOH and 5 mL of AcOH. The solution was then charged with 10% palladium on carbon (1.2 g, 1.13 mmol). The atmosphere over the reaction mixture was evacuated and the reaction was placed under an atmosphere of hydrogen gas via a balloon. The reaction was stirred for 18 hours. The reaction mixture was then filtered through a plug of Celite® and the filtrate was then concentrated to approximately 25% of its original volume. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford 4-methoxy-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 178.0 (M+H)+.









Identifiers


|
REACTION_CXSMILES
|
[Br-].[K+].BrBr.[CH3:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][N:11]2[CH3:16].C(=O)(O)[O-:18].[Na+]>O.[Pd].C(O)(C)(C)C>[CH3:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH2:9][C:10](=[O:18])[N:11]2[CH3:16] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3986 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
|
Name
|
|
|
Quantity
|
0.863 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
26.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C=CN(C2=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
22.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for approximately 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous sodium thiosulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted two additional times with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 50 mL EtOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The atmosphere over the reaction mixture was evacuated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered through a plug of Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was then concentrated to approximately 25% of its original volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted two additional times with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2CC(N(C2=CC=C1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
